molecular formula C14H17Cl2NO3 B4750844 2-(2,3-dichlorophenoxy)-N-(tetrahydro-2-furanylmethyl)propanamide

2-(2,3-dichlorophenoxy)-N-(tetrahydro-2-furanylmethyl)propanamide

Cat. No. B4750844
M. Wt: 318.2 g/mol
InChI Key: AKBQZSBIEPQSLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-dichlorophenoxy)-N-(tetrahydro-2-furanylmethyl)propanamide, also known as DCFP, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound has shown promising results in various studies, and its unique structure and properties make it an attractive candidate for further investigation.

Mechanism of Action

DCFp works by inhibiting the activity of specific enzymes, such as fatty acid synthase and acyl-CoA synthetase, which play important roles in cellular processes such as lipid metabolism and energy production. By inhibiting these enzymes, DCFp can disrupt these processes and potentially lead to therapeutic benefits.
Biochemical and Physiological Effects:
DCFp has been shown to have a range of biochemical and physiological effects, including reducing lipid accumulation in cells, inhibiting tumor growth, and reducing inflammation. Additionally, DCFp has been shown to have neuroprotective effects and may have potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DCFp in lab experiments is its specificity for certain enzymes, which allows for targeted inhibition and investigation of specific cellular processes. Additionally, DCFp has been shown to have low toxicity and is generally well-tolerated in animal studies. However, one limitation of using DCFp is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for research involving DCFp. One area of interest is investigating its potential as a therapeutic agent for treating various diseases, including cancer and neurodegenerative diseases. Additionally, DCFp could be used as a tool for investigating the role of specific enzymes in cellular processes and identifying potential drug targets. Finally, further studies could focus on improving the solubility and bioavailability of DCFp to make it more suitable for use in clinical settings.

Scientific Research Applications

DCFp has been studied for its potential use in various scientific research applications, including as a tool for investigating the role of certain enzymes in cellular processes and as a potential therapeutic agent for treating certain diseases. Additionally, DCFp has been used as a probe for studying protein-protein interactions and as a tool for identifying potential drug targets.

properties

IUPAC Name

2-(2,3-dichlorophenoxy)-N-(oxolan-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Cl2NO3/c1-9(14(18)17-8-10-4-3-7-19-10)20-12-6-2-5-11(15)13(12)16/h2,5-6,9-10H,3-4,7-8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKBQZSBIEPQSLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1CCCO1)OC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-dichlorophenoxy)-N-(tetrahydrofuran-2-ylmethyl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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